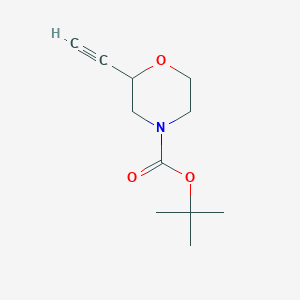

Tert-butyl 2-ethynylmorpholine-4-carboxylate

説明

Structural Elucidation and Molecular Characterization of Tert-butyl 2-ethynylmorpholine-4-carboxylate

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals critical insights into its three-dimensional molecular architecture and solid-state packing arrangements. Single-crystal X-ray diffraction represents the definitive method for structural determination, employing refinement protocols utilizing advanced software packages for accurate atomic parameter determination. The morpholine ring system adopts characteristic chair conformations, with the ethynyl substituent at the C2 position influencing the overall molecular geometry through steric and electronic effects.

Conformational studies indicate that the tert-butyl carbamate protecting group enhances molecular stability while providing predictable steric bulk that influences crystal packing patterns. The spatial arrangement of functional groups within the crystal lattice is governed by intermolecular interactions, including potential hydrogen bonding involving the ethynyl hydrogen and carbonyl oxygen atoms. Research on related ethynyl-containing compounds demonstrates that C-H⋯O interactions can occur with intermolecular distances of approximately 2.39 Å and C-H⋯O angles near 156°, suggesting similar interactions may be present in this compound crystal structures.

The stereochemical integrity at the C2 position becomes particularly important for the (2S)-stereoisomer, requiring specialized analytical techniques to confirm absolute configuration. Crystallographic data resolution enables differentiation between conformational variations arising from genuine structural differences versus experimental artifacts, particularly when addressing potential crystal twinning or solvent inclusion effects. Thermal ellipsoid plots provide quantitative assessment of positional uncertainty and atomic displacement parameters, contributing to overall structural reliability.

Spectroscopic Identification Strategies

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to establish unambiguous structural identification. The compound's complex functionality, incorporating morpholine heterocycle, ethynyl group, and carbamate ester, generates distinctive spectroscopic signatures that enable reliable identification and purity assessment. Advanced spectroscopic methods provide complementary information regarding molecular connectivity, stereochemistry, and conformational behavior in solution and solid states.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for this compound, with both proton and carbon-13 NMR techniques offering complementary data for complete structural elucidation. The ethynyl functionality exhibits characteristic chemical shifts in proton NMR, with the terminal alkyne proton appearing typically in the range of δ 2.1-2.3 parts per million. This signal pattern becomes diagnostic for confirming the presence and integrity of the ethynyl substituent during synthetic transformations.

The morpholine ring system generates a complex multipicity pattern in both proton and carbon-13 NMR spectra, with ring carbons and protons displaying chemical shifts characteristic of the saturated heterocyclic environment. The C2 position bearing the ethynyl substituent shows distinctive downfield shifts compared to unsubstituted morpholine positions due to the electron-withdrawing nature of the triple bond. Two-dimensional NMR techniques, including Nuclear Overhauser Effect Spectroscopy and correlation spectroscopy, enable complete assignment of all carbon and proton signals while confirming through-space and through-bond connectivity patterns.

The tert-butyl carbamate protecting group contributes readily identifiable signals in NMR spectra, with the tert-butyl methyl groups appearing as a characteristic singlet near δ 1.4-1.5 parts per million in proton NMR and near δ 28 parts per million in carbon-13 NMR. The carbamate carbonyl carbon typically resonates around δ 155-160 parts per million, providing confirmation of the protecting group integrity. Variable temperature NMR studies can reveal conformational dynamics and rotational barriers associated with the carbamate functionality.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound employs various ionization techniques to generate characteristic fragmentation patterns that confirm molecular structure and provide insights into gas-phase ion chemistry. Electrospray ionization mass spectrometry typically produces molecular ion peaks at m/z 212 (M+H)⁺ for the protonated molecular ion, with additional peaks corresponding to sodium and potassium adducts. The molecular weight of 211.26 g/mol serves as a primary identifier for the compound in database searches and purity assessments.

Fragmentation patterns reveal diagnostic losses characteristic of the functional groups present within the molecule. The tert-butyl carbamate protecting group commonly undergoes loss of 44 mass units (CO₂) followed by loss of 57 mass units (C₄H₉) corresponding to the tert-butyl cation. These sequential losses generate fragment ions that retain the morpholine-ethynyl core structure, enabling confirmation of the heterocyclic framework integrity. High-resolution mass spectrometry provides accurate mass measurements that distinguish between potential isobaric interferences and confirm elemental composition.

Tandem mass spectrometry experiments utilizing collision-induced dissociation reveal additional structural information through controlled fragmentation of selected precursor ions. The ethynyl functionality may undergo specific fragmentation pathways, including potential cyclization reactions or rearrangements that generate characteristic product ions. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers complementary ionization conditions that may produce different fragmentation patterns, particularly useful for structural confirmation of thermally labile compounds.

Computational Modeling Approaches

Advanced computational modeling provides theoretical insights into the electronic structure, conformational preferences, and reactivity patterns of this compound. Quantum mechanical calculations enable prediction of molecular properties that complement experimental observations while offering mechanistic understanding of chemical behavior. Modern computational chemistry methods have achieved sufficient accuracy to provide reliable predictions for organic molecules of similar complexity, making them valuable tools for compound characterization and synthetic planning.

Density Functional Theory Simulations

Density Functional Theory calculations represent the most widely employed quantum mechanical method for studying this compound due to their favorable balance between computational cost and accuracy. These simulations enable optimization of molecular geometry to identify the most stable conformations while calculating vibrational frequencies that can be compared with experimental infrared and Raman spectroscopic data. Popular density functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-31G(d,p) or aug-cc-pVDZ, provide reliable predictions for organic molecules containing nitrogen, oxygen, and carbon atoms.

Conformational analysis through DFT calculations reveals the preferred spatial arrangements of the morpholine ring, ethynyl substituent, and tert-butyl carbamate group. The calculations predict potential energy surfaces that describe conformational interconversion barriers and identify local minima corresponding to stable conformers. Solvent effects can be incorporated through continuum solvation models that account for the influence of polar and nonpolar environments on molecular structure and stability.

Electronic property calculations provide insights into frontier molecular orbital energies, electrostatic potential surfaces, and atomic charge distributions that influence chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies offer predictions regarding oxidation and reduction potentials, while electrostatic potential maps identify regions of high and low electron density that govern nucleophilic and electrophilic attack sites. Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing chemical insight into bonding patterns and electron delocalization.

Molecular Orbital Interactions of Ethynyl Functionality

The ethynyl group within this compound exhibits distinctive molecular orbital characteristics that significantly influence the compound's electronic properties and chemical reactivity. The triple bond consists of one sigma bond and two mutually perpendicular pi bonds, creating a cylindrical electron density distribution around the carbon-carbon bond axis. This electronic structure makes the ethynyl group an excellent participant in various chemical transformations, including cycloaddition reactions, cross-coupling processes, and coordination chemistry applications.

Molecular orbital analysis reveals that the ethynyl pi orbitals can interact with the adjacent morpholine ring system through hyperconjugative effects and through-space orbital overlap. The electron-withdrawing nature of the triple bond influences the electron density distribution within the morpholine ring, particularly affecting the nitrogen atom's basicity and nucleophilicity. These electronic effects are quantified through natural population analysis and atomic charge calculations that predict the magnitude of charge redistribution upon ethynyl substitution.

The terminal hydrogen atom of the ethynyl group possesses enhanced acidity compared to typical alkyl C-H bonds due to the high s-character of the sp-hybridized carbon atom. This increased acidity enables participation in hydrogen bonding interactions and facilitates deprotonation reactions under basic conditions. Molecular orbital calculations predict the energy required for C-H bond dissociation and identify the resulting carbanion's stability through resonance and inductive effects. Understanding these orbital interactions provides theoretical foundation for predicting the compound's behavior in synthetic transformations and its potential as a building block for more complex molecular architectures.

特性

IUPAC Name |

tert-butyl 2-ethynylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOKXNRQCWCOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416229-07-6 | |

| Record name | 4-morpholinecarboxylic acid,2-ethynyl-,1,1-dimethyl ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step A: Protection and Activation

- Conducted in organic solvent with water.

- Temperature: 25°C to 100°C, typically 60°C to 85°C.

- Duration: 8 to 24 hours.

- Use of sulfonyl halide reagents (e.g., 2-nitrobenzene-1-sulfonyl chloride) to activate the morpholine derivative.

- Tertiary amine base present to scavenge acid byproducts.

Step B: Alkynylation

- Introduction of ethynyl group via nucleophilic substitution or coupling.

- Conducted in solvents such as THF or acetonitrile.

- Temperature: 30°C to 90°C, typically 45°C to 70°C.

- Duration: 18 to 30 hours.

- Thiol nucleophiles like 2-mercaptoacetic acid may be used to facilitate substitution.

Step C: Deprotection and Final Functionalization

- Removal of Boc protecting group using acids such as trimethylsilyl iodide (TMSI).

- Reaction temperature: -20°C to room temperature, often 0°C to 10°C.

- Solvents: MeCN or dichloromethane (DCM).

- Duration: at least 1 hour for full conversion.

Detailed Reaction Parameters Table

| Step | Reagents/Conditions | Solvents | Temperature Range (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Step A | Sulfonyl halide, tertiary amine base | Acetone, Ethyl acetate | 25–100 (typically 60–85) | 8–24 | Activation of morpholine derivative |

| Step B | Alkynylation reagents, thiol nucleophile | THF, Acetonitrile | 30–90 (typically 45–70) | 18–30 | Introduction of ethynyl group |

| Step C | TMSI, silylating reagents | MeCN, DCM | -20 to 25 (typically 0–10) | ≥1 | Boc deprotection |

Research Findings and Optimization Notes

- The choice of solvent significantly impacts reaction rate and yield. THF and acetonitrile are preferred due to their polarity and ability to dissolve both organic and ionic reagents.

- Tertiary amines such as triethylamine (TEA) are preferred bases due to their moderate basicity and low nucleophilicity, minimizing side reactions.

- Temperature control is critical, especially during deprotection steps with TMSI to avoid decomposition.

- Reaction times vary widely depending on scale and reagent purity; extended reaction times (up to 30 hours) ensure complete conversion.

- The use of silylating agents alongside TMSI enhances the efficiency of Boc group removal.

Comparative Preparation Notes

While direct literature on tert-butyl 2-ethynylmorpholine-4-carboxylate is limited, related morpholine derivatives have been synthesized using similar methodologies involving formaldehyde and thiomorpholine in methanol solvent, followed by chromatographic purification. However, these methods focus on different substitution patterns and are less relevant for ethynyl-functionalized morpholine carboxylates.

化学反応の分析

Types of Reactions: Tert-butyl 2-ethynylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like or under mild conditions.

Reduction: Reagents such as or .

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted morpholine derivatives.

科学的研究の応用

Tert-butyl 2-ethynylmorpholine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl 2-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The morpholine ring provides a scaffold for binding to biological macromolecules, enhancing the compound’s efficacy .

類似化合物との比較

Structural and Functional Differences

The table below highlights key structural and functional differences between tert-butyl 2-ethynylmorpholine-4-carboxylate and related morpholine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Features |

|---|---|---|---|---|---|

| This compound | 1416229-07-6 | C₁₁H₁₇NO₃ | 211.26 | Ethynyl (-C≡CH) at C2 | Triple bond for click chemistry |

| tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate | 2098271-75-9 | C₁₂H₂₁NO₄ | 243.15 | Formyl (-CHO) at C5; two methyl groups at C2 | Aldehyde for nucleophilic reactions |

| tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | 1416444-68-2 | C₁₂H₂₃NO₄ | 245.32 | Hydroxymethyl (-CH₂OH) at C6; two methyl groups at C2 | Polar hydroxyl group for hydrogen bonding |

Key Observations :

Physicochemical Properties

- Polarity : The hydroxymethyl-substituted compound (CAS 1416444-68-2) is more polar than the ethynyl or formyl derivatives due to its hydroxyl group, likely increasing water solubility .

- Stability : All compounds are stabilized by the tert-butyl ester group, which protects against hydrolysis under standard conditions. However, the ethynyl derivative’s triple bond may introduce sensitivity to strong acids or oxidizers .

生物活性

Tert-butyl 2-ethynylmorpholine-4-carboxylate (TBEMC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBEMC, supported by relevant research findings, case studies, and data tables.

Structure and Properties

TBEMC is characterized by the presence of a tert-butyl group, an ethynyl moiety, and a morpholine ring. This combination contributes to its chemical reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 205.27 g/mol.

Research indicates that TBEMC exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymes : TBEMC has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

- Amyloid Beta Interaction : Studies have demonstrated that TBEMC can prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. This effect may be mediated through modulation of inflammatory responses in astrocytes, reducing cytokine release such as TNF-α and IL-6 .

Biological Activity Data

The following table summarizes key biological activities associated with TBEMC based on recent studies:

Case Studies

-

In Vitro Studies on Astrocytes :

In a controlled study, astrocyte cultures were treated with Aβ peptides alongside TBEMC. The results indicated that TBEMC treatment improved cell viability significantly compared to controls exposed only to Aβ. Specifically, cell viability increased from approximately 43% to nearly 63% when treated with TBEMC . -

In Vivo Models :

In animal models subjected to scopolamine-induced cognitive impairment, TBEMC exhibited a reduction in oxidative stress markers like malondialdehyde (MDA). However, the effects were not statistically significant compared to established treatments like galantamine, suggesting that while TBEMC shows promise, further optimization may be necessary for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 2-ethynylmorpholine-4-carboxylate?

- Methodological Answer: The compound can be synthesized via carbamate protection strategies. A typical approach involves reacting morpholine derivatives with tert-butyloxycarbonyl (Boc) protecting groups, followed by ethynylation at the 2-position. For example, analogous methods in describe using tert-butyl carbamates in multi-step syntheses, where intermediates are isolated via column chromatography and characterized by NMR . Ethynyl groups can be introduced using Sonogashira coupling or acetylene transfer reagents under inert conditions.

Q. How is the compound characterized post-synthesis?

- Methodological Answer: Characterization relies on NMR (¹H/¹³C) to confirm regiochemistry and purity. X-ray crystallography (e.g., as in ) is critical for resolving stereochemical ambiguities. For instance, tert-butyl morpholine derivatives have been crystallized from ethyl acetate/hexane mixtures, with data refined using SHELX software . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the ethynyl moiety.

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

- Methodological Answer: Design of Experiments (DOE) is recommended to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity). highlights statistical optimization for epoxidation reactions using Mo(CO)₆, which can be adapted here. For example, response surface methodology (RSM) identifies interactions between reaction time (6–24 hrs) and temperature (25–80°C), maximizing yield while minimizing side products like ethynyl dimerization .

Q. What are the challenges in conformational analysis due to the tert-butyl group?

- Methodological Answer: The bulky tert-butyl group can induce axial/equatorial isomerism in six-membered rings. demonstrates that low-temperature NMR and DFT calculations with explicit solvent models are essential to distinguish conformers. For morpholine derivatives, dynamic NMR at 173 K can freeze ring-flipping, allowing quantification of axial vs. equatorial tert-butyl populations .

Q. How can enantiomers be resolved during synthesis?

- Methodological Answer: Chiral chromatography (e.g., HPLC with amylose-based columns) or kinetic resolution using enantioselective catalysts are effective. ’s stereospecific synthesis of tert-butyl carbamates employs chiral auxiliaries or enzymatic resolution. Alternatively, asymmetric hydrogenation of propargylamine intermediates (using Ru-BINAP catalysts) can yield enantiopure ethynylmorpholine precursors .

Q. What precautions are needed to handle the ethynyl group during synthesis?

- Methodological Answer: The ethynyl group is prone to oxidation and polymerization. Reactions should be conducted under nitrogen/argon, with strict temperature control (<0°C for acid-sensitive steps). and recommend explosion-proof equipment and grounding metal containers to prevent static ignition. Post-reaction quenching (e.g., with aqueous NH₄Cl) minimizes residual acetylide hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。